![molecular formula C24H17ClFNO4 B4616816 2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)
2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves multi-step reactions, starting from specific precursors. For instance, Bekircan et al. (2015) described the synthesis of novel heterocyclic compounds derived from specific acetohydrazide precursors, showcasing the complexity and the multi-step nature of synthesizing such molecules. This process typically involves cyclization, condensation, and functional group transformations to achieve the desired molecular structure (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The analysis of molecular structure often utilizes techniques like X-ray diffraction and DFT-calculated structures to understand the spatial arrangement of atoms within a molecule. Şahin et al. (2011) demonstrated this through the X-ray and DFT-calculated structures of a related compound, highlighting how dihedral angles and hydrogen bonding contribute to the molecular conformation (Şahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, & Buyukgungor, Orhan, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of such complex molecules are determined by their functional groups and molecular structure. The reactivity towards lipase and α-glucosidase inhibition, as shown by Bekircan et al. (2015), illustrates the potential bioactivity of these molecules, which is a direct consequence of their chemical structure (Bekircan, Ülker, & Menteşe, 2015).
Scientific Research Applications
Molecular Interactions and Structural Analysis
Research on similar compounds has explored their molecular interactions, such as π-hole tetrel bonding interactions, which play a significant role in the self-assembly and structural organization of molecules. These studies provide insights into how substituents affect molecular interactions and stability, which is crucial for designing materials with specific properties (Ahmed et al., 2020).
Synthesis and Biological Activity
The synthesis and investigation of biological activities of structurally related compounds have been a significant area of research. For example, novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their inhibitory activities against enzymes like lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015). Such studies suggest potential applications in developing therapeutic agents or biochemical tools.
Anticancer Activity
The synthesis of oxazolone scaffolds and their evaluation against cancer cell lines represents another application area. These studies aim to discover new anticancer agents with improved efficacy and specificity. Compounds similar to the one have shown promising activity against various cancer cell lines, indicating their potential in cancer research (Anonymous, 2020).
Corrosion Inhibition
Triazole derivatives, including structures related to the compound of interest, have been synthesized and evaluated as corrosion inhibitors for metals in acidic media. These studies provide insights into the protective properties of such compounds and their potential industrial applications in preventing metal corrosion (Li, He, Pei, & Hou, 2007).
properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[[2-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFNO4/c1-29-19-10-11-22(30-14-16-4-2-3-5-20(16)26)17(12-19)13-21-24(28)31-23(27-21)15-6-8-18(25)9-7-15/h2-13H,14H2,1H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWASOSVZGFGBPL-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2F)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2F)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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